![molecular formula C15H16N2O3 B2387421 N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide CAS No. 304675-40-9](/img/structure/B2387421.png)
N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide”, also known as MPFC, is a synthetic compound. It is closely related to furanylfentanyl, a synthetic opioid .
Molecular Structure Analysis
The molecular formula of “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is C15H16N2O3. The InChI code is 1S/C17H17F3N2O3/c1-11-2-5-15 (25-11)16 (23)21-13-10-12 (17 (18,19)20)3-4-14 (13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3, (H,21,23) .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” are not available, it has been noted that related compounds can act as corrosion inhibitors .Physical And Chemical Properties Analysis
“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is a powder with a molecular weight of 272.304. It is stored at room temperature .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have significant antibacterial activity . These compounds have been used in the fight against bacterial strain-caused infections . They are particularly effective against gram-positive bacteria .
Antimicrobial Drugs
Furan-containing compounds have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-Ulcer Properties
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of ulcers .
Diuretic Properties
Furan-containing compounds, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have diuretic properties . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine .
Muscle Relaxant Properties
Furan-containing compounds have been found to have muscle relaxant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of muscle spasms and other related conditions .
Anti-Inflammatory, Analgesic, and Antidepressant Properties
Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of inflammation, pain, and depression .
Anti-Parkinsonian and Anti-Glaucoma Properties
Furan-containing compounds have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of Parkinson’s disease and glaucoma .
Antihypertensive and Anti-Aging Properties
Furan-containing compounds have been found to have antihypertensive and anti-aging properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of high blood pressure and aging-related conditions .
Mécanisme D'action
Target of Action
A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .
Mode of Action
The resveratrol analogue mentioned earlier induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might interact with its targets in a similar manner, leading to changes in cell cycle progression.
Biochemical Pathways
The related resveratrol analogue affects the p53–p21cip1/waf1 pathway, leading to cell cycle arrest . This could potentially affect downstream effects such as cell proliferation and apoptosis.
Result of Action
The related resveratrol analogue has been shown to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might have similar effects.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-2-1-9-20-14)16-12-3-5-13(6-4-12)17-7-10-19-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFPHRNGVXQYKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholin-4-ylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

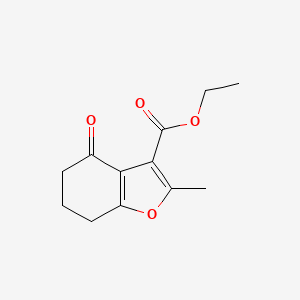

amine hydrochloride](/img/structure/B2387344.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)
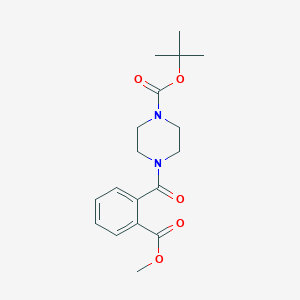


![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)
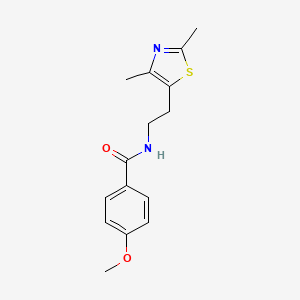
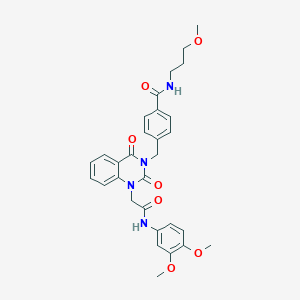
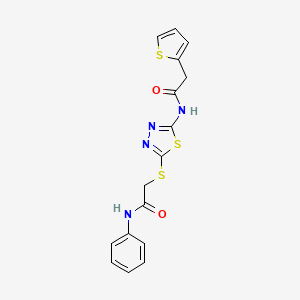
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)